2-Ethynylpyridine is a terminal alkyne functionalized with an ortho-substituted pyridine ring. Supplied as a clear to dark brown combustible liquid (boiling point 77-78 °C at 14 mmHg), it serves as a highly reactive bifunctional building block in organic and coordination chemistry. Its procurement value is primarily driven by its dual role as both a click chemistry substrate and an in situ chelating ligand former. The strict ortho-relationship between the basic pyridyl nitrogen and the terminal alkyne enables the generation of bidentate pyridyl-triazole ligands upon cycloaddition, making it a critical precursor for radiopharmaceutical chelation architectures, coordination polymers, and self-accelerating catalytic systems where simple alkynes fail to provide metal coordination sites .
Substituting 2-ethynylpyridine with generic terminal alkynes like phenylacetylene or its structural isomers (3-ethynylpyridine and 4-ethynylpyridine) fundamentally disrupts coordination-dependent applications. While phenylacetylene provides the necessary alkyne handle for cross-coupling, it lacks the nitrogen atom required for post-reaction metal chelation and basicity-driven reactivity acceleration. Furthermore, while the 3- and 4-ethynylpyridine isomers can successfully participate in azide-alkyne cycloadditions, the spatial separation between their nitrogen atom and the newly formed triazole ring physically prevents them from acting as bidentate N,N-chelators. Consequently, for procurement workflows requiring post-click transition metal coordination—such as 'Click-to-Chelate' radiopharmaceutical synthesis or self-promoting aqueous CuAAC systems—only the 2-substituted isomer provides the exact steric geometry required for stable bidentate metal complexation[1].
In aqueous Copper(I) chloride-catalyzed azide-alkyne cycloadditions, 2-ethynylpyridine acts as a catalytic promoter rather than just a passive substrate. Studies demonstrate that adding catalytic amounts of 2-ethynylpyridine enables rapid conversion to 1,4-disubstituted 1,2,3-triazoles at room temperature. A comparative evaluation confirmed that both the alkynyl and the 2-pyridyl groups are strictly required to activate the copper catalyst; isomers like 3-ethynylpyridine or non-pyridyl alkynes lack this synergistic ortho-coordination, resulting in the failure to promote the reaction efficiently under identical aqueous conditions .
| Evidence Dimension | CuAAC catalytic activation in water |
| Target Compound Data | Promotes rapid room-temperature CuAAC via dual Cu-activation |
| Comparator Or Baseline | 3-ethynylpyridine and non-pyridyl alkynes |
| Quantified Difference | Complete loss of the specific catalytic acceleration effect when the ortho-nitrogen geometry is absent |
| Conditions | CuCl-catalyzed azide-alkyne cycloaddition in water at room temperature |
Buyers synthesizing triazole libraries can utilize 2-ethynylpyridine to achieve rapid aqueous click reactions without procuring complex or expensive external copper ligands.
2-Ethynylpyridine is strictly required for the 'Click-to-Chelate' methodology used in radiopharmaceutical manufacturing. When reacted with an azide, it forms a 2-pyridyl-1,2,3-triazole, which functions as a bidentate N,N-donor ligand. In the synthesis of 99mTc-labeled imaging agents, this specific bidentate pocket securely coordinates the radiometal, yielding a stable probe with a measured brain uptake of 1.4 ± 0.1 %ID/g at 15 minutes post-administration [1]. Using 3-ethynylpyridine or 4-ethynylpyridine as a substitute completely abolishes this chelation capability, as the spatial distance between the pyridine nitrogen and the triazole ring prevents the formation of the required chelation architecture.
| Evidence Dimension | Bidentate radiometal chelation capability |
| Target Compound Data | Forms stable 99mTc-complexes (1.4 ± 0.1 %ID/g brain uptake) via N,N-bidentate coordination |
| Comparator Or Baseline | 3-ethynylpyridine or 4-ethynylpyridine isomers |
| Quantified Difference | 100% loss of bidentate chelation capability due to incorrect nitrogen-triazole spatial geometry |
| Conditions | 99mTc radiolabeling of azide-derived precursors via CuAAC |
Procurement for radiopharmaceutical workflows must strictly specify the 2-isomer to ensure post-click metal binding viability.
For materials science applications requiring conjugated diynes, 2-ethynylpyridine demonstrates measurable processability advantages in Cu-catalyzed Glaser homocoupling reactions. Under bis-N-heterocyclic carbene (NHC) copper catalysis, 2-ethynylpyridine achieves homocoupling yields of 81–90% to form the corresponding conjugated diynes [1]. In contrast, standard aliphatic terminal alkynes processed under the exact same catalytic conditions only afford moderate yields. The electronic properties of the ortho-pyridyl ring facilitate more efficient C-C bond formation compared to unactivated aliphatic baselines.
| Evidence Dimension | Glaser homocoupling product yield |
| Target Compound Data | 81–90% yield of conjugated diyne |
| Comparator Or Baseline | Aliphatic terminal alkynes (moderate yields) |
| Quantified Difference | Yield advantage (81-90% vs moderate) for the heterocyclic alkyne under identical NHC-Cu conditions |
| Conditions | Cu-catalyzed Glaser homocoupling using bis-NHC ligands |
Selecting 2-ethynylpyridine ensures higher throughput and lower waste in the synthesis of conjugated diyne building blocks for advanced materials.
The ortho-substitution of 2-ethynylpyridine dictates its solvation behavior by enabling specific intermolecular hydrogen bonding. High-resolution rotational spectroscopy reveals that the 2-ethynylpyridine monohydrate forms a highly stable σ-type global minimum stabilized simultaneously by an O–H···N hydrogen bond and a secondary C–H···O interaction [1]. This dual-site stabilization is structurally impossible for phenylacetylene, which relies on weaker O–H···π interactions, or 3-ethynylpyridine, which forms different zig-zag packing networks. This specific hydration geometry directly influences its solubility profile and stability in aqueous or mixed-solvent formulations.
| Evidence Dimension | Hydrate stabilization mechanism |
| Target Compound Data | Dual-stabilized σ-type configuration (O–H···N and C–H···O) |
| Comparator Or Baseline | Phenylacetylene |
| Quantified Difference | Shift from weaker O–H···π (phenylacetylene) to stronger, highly directional dual O–H···N / C–H···O hydrogen bonding |
| Conditions | Supersonic jet Fourier transform microwave spectroscopy of monohydrates |
Understanding this specific hydration behavior is critical for optimizing aqueous reaction conditions and predicting phase behavior in water-based click chemistry formulations.
Directly applying its bidentate chelation capability, 2-ethynylpyridine is the required precursor for synthesizing 99mTc or other radiometal-based imaging agents where the post-click triazole must act as a co-ligand to secure the radioisotope [1].
Leveraging its self-promoting CuAAC reactivity, this compound is utilized to generate large 1,2,3-triazole libraries in water, eliminating the procurement need for complex, expensive external copper ligands .
Based on its 81–90% Glaser homocoupling performance, it serves as a reliable, high-yielding precursor for synthesizing pyridyl-functionalized diynes used in organic electronics and coordination polymers[2].
It is procured to synthesize specialized bidentate pyridyl-triazole ligands that support and stabilize transition metal catalysts (e.g., Ru, Pd, Ir) in industrial organic synthesis workflows, a function impossible with 3- or 4-isomers [1].
Irritant